Adenosine5'-diphosphate,monosodiumsaltdihydrate
CAS No.: 1172-42-5
Cat. No.: VC20926810
Molecular Formula: C10H15N5NaO10P2+
Molecular Weight: 450.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1172-42-5 |
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Molecular Formula | C10H15N5NaO10P2+ |
Molecular Weight | 450.19 g/mol |
IUPAC Name | sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Standard InChI | InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Standard InChI Key | NYEHFIIOXORNJT-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Chemical Identification and Properties
Physical and Chemical Properties
Based on similar ADP salts, the monosodium salt dihydrate would likely share these characteristics:
Structural Characteristics and Comparison with Related Compounds
Structural Features
Adenosine 5'-diphosphate, monosodium salt dihydrate maintains the fundamental ADP structure, which consists of:
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An adenine base (a purine derivative)
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A ribose sugar (forming the nucleoside adenosine)
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Two phosphate groups linked in sequence
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One sodium cation (compared to two in the disodium salt)
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Two water molecules of crystallization
Comparative Analysis with Related Salts
Biochemical and Physiological Actions
Metabolic Role
The functional properties of Adenosine 5'-diphosphate, monosodium salt dihydrate would be expected to parallel those of other ADP salts. ADP serves as:
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A critical intermediate in cellular energy metabolism
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The immediate precursor to ATP (adenosine triphosphate), the primary energy currency of cells
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A key component in nucleic acid metabolism
ADP is converted to ATP by ATP synthases, playing a crucial role in energy storage and transfer within biological systems .
Receptor Interactions and Signaling
Like other ADP salts, the monosodium variant would function as:
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An agonist for purinergic receptors, particularly P2Y receptors (P2Y1 and P2Y12)
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A signaling molecule in platelet activation pathways
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A participant in P2X1 receptor activation
When ADP is enzymatically converted to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors, representing an important regulatory mechanism in hemostasis .
Research Applications and Uses
Laboratory Applications
Based on the applications of related ADP salts, the monosodium salt dihydrate would likely be valuable in:
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Biochemical assays measuring energy metabolism
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Studies of enzymatic reactions involving nucleotides
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In vitro investigations of platelet function
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Research on purinergic signaling pathways
Specialized Research Areas
Evidence from studies using related ADP salts suggests applications in:
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Neuroscience research: particularly in studies investigating the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in brain tissue
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Cardiovascular research: including studies on ischemia-reperfusion injury and cardioprotection
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Comparative pharmacology: such as evaluating the efficacy of antiplatelet therapies (prasugrel versus clopidogrel) in acute coronary syndrome
Quality Control Parameters
Analytical Methods
Verification of identity and purity would employ:
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High-performance liquid chromatography (HPLC)
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Spectrophotometric analysis
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Nuclear magnetic resonance (NMR) spectroscopy
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Mass spectrometry
Mass Molarity Calculator
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